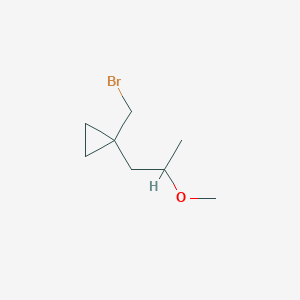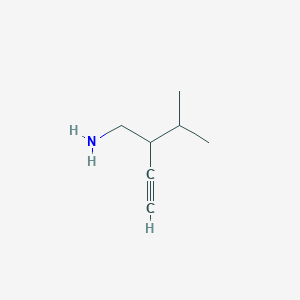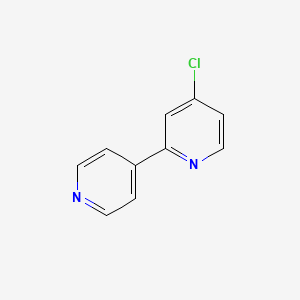
4-Chloro-2,4'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,4’-bipyridine is an organic compound belonging to the bipyridine family, characterized by the presence of two pyridine rings connected by a single bond. The compound’s molecular formula is C10H7ClN2, and it has a molecular weight of 190.63 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of 4-chloropyridine with a boronic acid derivative in the presence of a palladium catalyst . Another method is the Stille coupling, which uses organotin compounds as reagents . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of 4-Chloro-2,4’-bipyridine often involves large-scale coupling reactions using robust and scalable methods. For instance, the use of Fe3O4@SiO2 magnetic nanoparticles as a catalyst has been reported to improve yields and reduce costs in the bulk synthesis of related compounds . This method involves the reaction of ethyl-2-pinacolate and acetone in the presence of sodium hydride, followed by cyclization and aromatization steps .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-2,4’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Organotin Compounds: Used in Stille coupling reactions.
Boronic Acids: Used in Suzuki coupling reactions.
Major Products:
Functionalized Bipyridines: Resulting from coupling reactions.
Substituted Pyridines: Resulting from substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2,4’-bipyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Chloro-2,4’-bipyridine largely depends on its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity . The compound’s chlorine atom can also participate in halogen bonding, influencing its interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2,4’-bipyridine can be compared with other bipyridine derivatives such as:
4,4’-Bipyridine: Known for its use in coordination chemistry and material science.
2,2’-Bipyridine: Widely used as a ligand in metal complexes due to its strong binding affinity.
3,3’-Bipyridine: Less commonly used but still significant in certain specialized applications.
Uniqueness: 4-Chloro-2,4’-bipyridine is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for further functionalization. This makes it a versatile building block in organic synthesis and coordination chemistry .
Eigenschaften
Molekularformel |
C10H7ClN2 |
|---|---|
Molekulargewicht |
190.63 g/mol |
IUPAC-Name |
4-chloro-2-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H7ClN2/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-7H |
InChI-Schlüssel |
KEJMRFQAMHFLOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=NC=CC(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


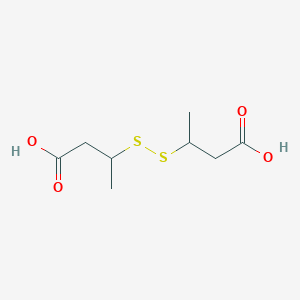
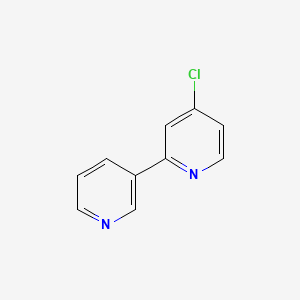
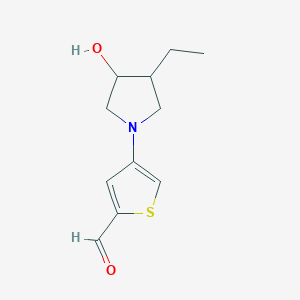
![1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13152407.png)
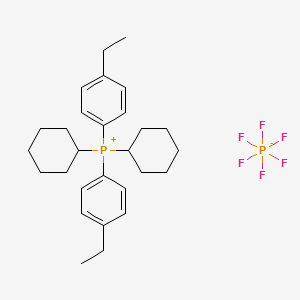
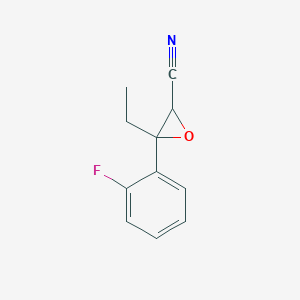
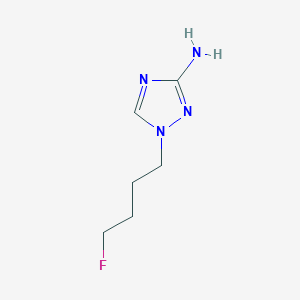
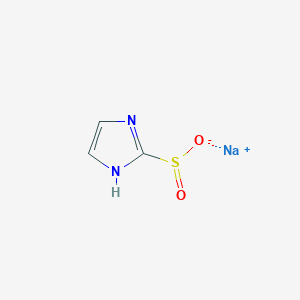
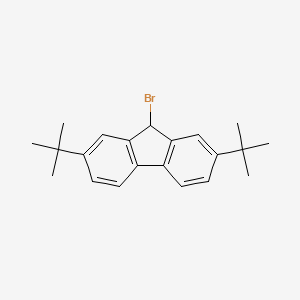

![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid](/img/structure/B13152457.png)
